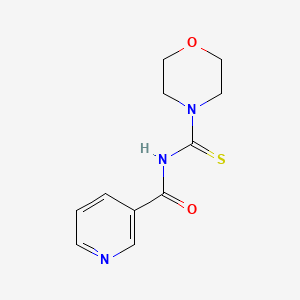
N-(morpholin-4-ylcarbonothioyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(MORPHOLINOCARBOTHIOYL)NICOTINAMIDE is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring attached to a nicotinamide moiety through a carbothioyl linkage. The combination of these functional groups imparts distinctive chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(MORPHOLINOCARBOTHIOYL)NICOTINAMIDE typically involves the reaction of nicotinamide with morpholine and a thiocarbonyl reagent. One common method includes the use of thiophosgene as the thiocarbonyl source. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N3-(MORPHOLINOCARBOTHIOYL)NICOTINAMIDE may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~3~-(MORPHOLINOCARBOTHIOYL)NICOTINAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N~3~-(MORPHOLINOCARBOTHIOYL)NICOTINAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic regulation.
Medicine: Explored for its therapeutic potential in treating metabolic disorders and certain types of cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N3-(MORPHOLINOCARBOTHIOYL)NICOTINAMIDE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating metabolic pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its activity, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog that lacks the morpholine and thiocarbonyl groups.
Morpholine derivatives: Compounds that contain the morpholine ring but differ in their functional groups.
Thiocarbamates: Compounds with a similar thiocarbonyl linkage but different substituents.
Uniqueness
N~3~-(MORPHOLINOCARBOTHIOYL)NICOTINAMIDE is unique due to the combination of the morpholine ring and the nicotinamide moiety, linked through a thiocarbonyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H13N3O2S |
|---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
N-(morpholine-4-carbothioyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H13N3O2S/c15-10(9-2-1-3-12-8-9)13-11(17)14-4-6-16-7-5-14/h1-3,8H,4-7H2,(H,13,15,17) |
InChI Key |
JRNFLKBXTZGBCP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















